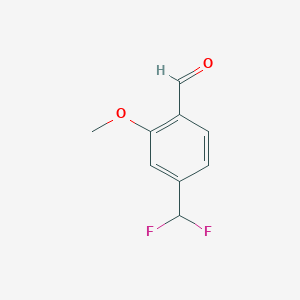

4-(difluoromethyl)-2-methoxybenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethyl)-2-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-13-8-4-6(9(10)11)2-3-7(8)5-12/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBKLGIZECEKRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Growing Importance of Fluorinated Aromatic Compounds in Synthetic Chemistry

Fluorinated aromatic compounds are a critical class of molecules in modern organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. chemicalbook.com The introduction of fluorine atoms into an aromatic ring dramatically alters the molecule's physical, chemical, and biological properties. chemicalbook.com As the most electronegative element, fluorine's presence can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. sigmaaldrich.comnih.gov

The difluoromethyl group (-CF2H) is particularly noteworthy. It is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, meaning it can mimic the function of these groups in biological systems while being more metabolically stable. sigmaaldrich.com The -CF2H group can also act as a lipophilic hydrogen bond donor, which can enhance a molecule's interaction with protein targets. nih.gov This ability to fine-tune a molecule's properties makes fluorinated compounds, especially those with a difluoromethyl group, highly valuable in the design of new drugs and functional materials. sigmaaldrich.comnih.gov

Benzaldehyde Derivatives: Versatile Building Blocks in Synthesis

Benzaldehyde (B42025) and its derivatives are fundamental intermediates in organic synthesis. fluoromart.com The aldehyde functional group is highly reactive and serves as a gateway for a multitude of chemical transformations. These compounds readily undergo reactions such as oxidation to form benzoic acids, reduction to benzyl (B1604629) alcohols, and various carbon-carbon bond-forming reactions. fluoromart.com

For instance, benzaldehydes are key starting materials in condensation reactions like the aldol (B89426) and Claisen-Schmidt condensations, which are used to construct larger, more complex molecular frameworks. fluoromart.comresearchgate.net They are also pivotal in the synthesis of heterocycles, a common feature in many pharmaceutical agents. The versatility of the benzaldehyde moiety allows chemists to build a diverse array of molecular architectures, making these derivatives indispensable tools in the synthetic chemist's arsenal. thermofisher.com

Rationale for the Scientific Scrutiny of 4 Difluoromethyl 2 Methoxybenzaldehyde

The specific research interest in 4-(difluoromethyl)-2-methoxybenzaldehyde stems from the unique combination of its functional groups. The molecule integrates the advantageous properties of a fluorinated aromatic compound with the synthetic flexibility of a benzaldehyde (B42025) derivative.

The key motivations for its study include:

Synergistic Effects: Researchers are keen to understand how the electron-withdrawing nature of the 4-(difluoromethyl) group and the electron-donating methoxy (B1213986) group at the 2-position collectively influence the reactivity of the aldehyde group and the aromatic ring. This substitution pattern is expected to create a unique electronic environment, potentially leading to novel reactivity and applications.

Medicinal Chemistry Potential: Given that the difluoromethyl group can improve a drug's metabolic stability and target affinity, and the substituted benzaldehyde scaffold is common in bioactive molecules, this compound is a highly attractive building block for the synthesis of new therapeutic agents. sigmaaldrich.comchemrxiv.org

Advanced Materials: Fluorinated aromatic aldehydes are used in the development of specialized polymers and liquid crystals. fluoromart.com The specific properties of this compound could be leveraged to create new materials with enhanced thermal stability, chemical resistance, or unique optical properties.

An Overview of Research Methodologies and Scope

Retrosynthetic Analysis and Strategic Disconnections

A thorough retrosynthetic analysis of this compound reveals two principal disconnection points, leading to two main synthetic strategies. The first involves the installation of the aldehyde group onto a pre-existing 1-(difluoromethyl)-3-methoxybenzene core. The second strategy relies on the introduction of the difluoromethyl group onto a 4-substituted-2-methoxybenzaldehyde scaffold.

Key Precursors and Building Blocks

The two primary retrosynthetic pathways identify two key classes of precursors:

1-(Difluoromethyl)-3-methoxybenzene: This precursor serves as the foundational aromatic ring system, onto which an aldehyde group is introduced at the C4 position. The synthesis of this building block itself is a critical consideration.

4-Halo-2-methoxybenzaldehydes: These precursors, such as 4-bromo-2-methoxybenzaldehyde (B1278859) or 4-iodo-2-methoxybenzaldehyde, allow for the late-stage introduction of the difluoromethyl group via cross-coupling reactions. The availability and synthesis of these halogenated benzaldehydes are well-established. google.com

Assessment of Synthetic Accessibility and Challenges

The accessibility of these precursors varies. 4-Halo-2-methoxybenzaldehydes are generally commercially available or can be synthesized through established halogenation and formylation protocols. google.com The synthesis of 1-(difluoromethyl)-3-methoxybenzene is less commonly documented and may require multi-step sequences, potentially starting from 3-methoxy-substituted precursors.

The main challenges in the synthesis of this compound lie in achieving regioselective functionalization. For the formylation of 1-(difluoromethyl)-3-methoxybenzene, controlling the position of the incoming aldehyde group is crucial due to the directing effects of both the methoxy (B1213986) and difluoromethyl substituents. In the case of difluoromethylation of a 4-halo-2-methoxybenzaldehyde, the efficiency and functional group tolerance of the difluoromethylation reaction are the primary hurdles.

Direct Difluoromethylation Approaches

The direct introduction of a difluoromethyl group onto a pre-functionalized aromatic ring is a powerful strategy for the synthesis of this compound. This can be achieved using various difluoromethylating reagents, often in conjunction with transition-metal catalysts.

Utilization of Difluoromethylating Reagents

A variety of reagents have been developed for the introduction of the difluoromethyl group. These reagents can generate either a nucleophilic or a radical difluoromethyl species. Some common examples include:

| Reagent Name | Formula | Remarks |

| (Trifluoromethyl)trimethylsilane (Ruppert-Prakash Reagent) | TMSCF₃ | Can be a source of the difluoromethyl anion. |

| Sodium Chlorodifluoroacetate | ClCF₂CO₂Na | A stable, solid reagent that generates difluorocarbene upon heating. orgsyn.org |

| Diethyl (bromodifluoromethyl)phosphonate | (EtO)₂P(O)CF₂Br | A versatile reagent for difluoromethylation. |

| (Difluoromethyl)tri-n-butyltin | Bu₃SnCF₂H | Used in metal-catalyzed cross-coupling reactions. |

The choice of reagent often depends on the specific reaction conditions and the nature of the substrate.

Transition-Metal-Catalyzed Difluoromethylation Protocols

Transition-metal catalysis has become a cornerstone of modern synthetic chemistry, and several methods have been developed for the difluoromethylation of aryl halides. nih.gov Both copper and palladium-based systems have shown efficacy in this transformation.

Copper-Catalyzed Difluoromethylation: Copper-mediated cross-coupling reactions provide a cost-effective method for the introduction of the difluoromethyl group. These reactions typically involve an aryl iodide or bromide, a copper(I) salt, and a suitable difluoromethyl source.

Palladium-Catalyzed Difluoromethylation: Palladium catalysts offer high efficiency and broad functional group tolerance for difluoromethylation reactions. These protocols often employ specialized phosphine (B1218219) ligands to facilitate the catalytic cycle.

Below is a table summarizing representative conditions for these transformations, which could be adapted for the synthesis of this compound from a 4-halo-2-methoxybenzaldehyde precursor.

| Catalyst System | Aryl Halide | Difluoromethylating Agent | Base/Additive | Solvent | Temperature (°C) | Yield (%) |

| CuI | Aryl Iodide | TMSCF₂H | CsF | DMF | 110 | 70-90 |

| Pd(dba)₂ / Xantphos | Heteroaryl Bromide | Ag(SCF₂H) | - | Dioxane | 50 | 50-87 |

Formylation Strategies for Aromatic Scaffolds

The introduction of an aldehyde group onto the 1-(difluoromethyl)-3-methoxybenzene scaffold is another viable synthetic route. The electron-donating methoxy group and the electron-withdrawing difluoromethyl group will direct the formylation to specific positions on the aromatic ring. Due to the activating nature of the methoxy group, electrophilic aromatic substitution reactions are generally favored.

Several classical formylation methods could be employed:

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic rings. The reaction is generally mild and high-yielding.

Gattermann-Koch Reaction: This method introduces a formyl group using carbon monoxide and hydrochloric acid under pressure, with a Lewis acid catalyst. It is typically suitable for simple aromatic hydrocarbons.

Duff Reaction: The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent, usually in the presence of an acid. It is often used for the ortho-formylation of phenols.

Rieche Formylation: This method utilizes dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride to formylate activated aromatic compounds. researchgate.net

The table below outlines the general conditions for these formylation reactions, which could be optimized for the synthesis of this compound from 1-(difluoromethyl)-3-methoxybenzene.

| Reaction Name | Formylating Agent | Catalyst/Acid | Solvent | Temperature (°C) |

| Vilsmeier-Haack | DMF/POCl₃ | - | Dichloromethane | 0 - rt |

| Gattermann-Koch | CO/HCl | AlCl₃/CuCl | - | High Pressure |

| Duff Reaction | Hexamethylenetetramine | Acetic Acid/Boric Acid | Glycerol | 150-160 |

| Rieche Formylation | Dichloromethyl methyl ether | TiCl₄ | Dichloromethane | -78 to 0 |

The regioselectivity of the formylation would be a key aspect to control in this synthetic approach to obtain the desired 4-formyl product.

Vilsmeier-Haack and Gattermann-Koch Variants

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. acs.orgsciencemadness.orgijpcbs.com The reaction typically employs a phosphoryl chloride (POCl₃)/N,N-dimethylformamide (DMF) mixture to generate the electrophilic Vilsmeier reagent, a chloroiminium salt. acs.orgsciencemadness.org This reagent then attacks the aromatic ring, and subsequent hydrolysis yields the corresponding aldehyde. acs.org For the synthesis of this compound, this would ideally involve the formylation of 1-(difluoromethyl)-3-methoxybenzene. The methoxy group is an activating group and would direct the formylation to the ortho and para positions. However, the Vilsmeier-Haack reaction can sometimes be limited by the reactivity of the substrate and may require forcing conditions. thieme-connect.de

A relevant example is the synthesis of 4-hydroxyl-2-methoxybenzaldehyde from 3-acetoxyl anisole (B1667542) via a Vilsmeier reaction. google.com In this process, the acetyl-protected phenol (B47542) is formylated, and the protecting group is subsequently removed. google.com This suggests a potential strategy where a precursor to the difluoromethyl group is present on the ring, followed by formylation and subsequent functional group manipulation.

The Gattermann-Koch reaction, which utilizes carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, is another classical formylation method. thieme-connect.de However, it is generally not applicable to phenol ethers, which limits its direct utility for the synthesis of this compound from a difluoromethylated anisole precursor.

Directed Ortho-Metalation and Formylation Techniques

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. acs.org In this approach, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, such as n-butyllithium (n-BuLi), facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as DMF, to introduce a formyl group. commonorganicchemistry.com

For the synthesis of this compound, the methoxy group in 1-(difluoromethyl)-3-methoxybenzene can act as a DMG, directing lithiation to the C2 position. Subsequent formylation would then yield the desired product. This method offers high regioselectivity, which is a significant advantage over classical electrophilic aromatic substitution reactions that might produce a mixture of isomers. A similar strategy involving metal-halogen exchange followed by formylation has been successfully employed in the synthesis of 4-bromo-2-methoxybenzaldehyde. nih.gov

Table 1: Comparison of Formylation Methodologies

| Method | Reagents | Advantages | Limitations |

| Vilsmeier-Haack | POCl₃, DMF | Utilizes common reagents, effective for electron-rich arenes. acs.orgsciencemadness.org | Can require harsh conditions, may lack regioselectivity. thieme-connect.de |

| Gattermann-Koch | CO, HCl, Lewis Acid | Direct formylation. thieme-connect.de | Not suitable for phenol ethers. |

| Directed Ortho-Metalation | Organolithium (e.g., n-BuLi), DMF | High regioselectivity. acs.orgcommonorganicchemistry.com | Requires anhydrous conditions and cryogenic temperatures. |

Stepwise Synthesis from Precursor Molecules

Elaboration of Substituted Anisoles

A stepwise approach to this compound can be envisioned starting from a more readily available substituted anisole. One such strategy involves the introduction of the difluoromethyl group onto a pre-existing aldehyde or a precursor functional group. For instance, starting with a suitably protected 4-hydroxy-2-methoxybenzaldehyde (B14303), the phenolic hydroxyl group could be converted to the difluoromethyl ether.

A patented method for a related compound, 4-hydroxyl-2-methoxybenzaldehyde, starts from m-hydroxybenzoic ether. google.com The synthesis involves:

Protection of the hydroxyl group as an acetate.

Vilsmeier-Haack formylation directed by the methoxy group.

Deprotection to yield the final product.

This multi-step sequence highlights a general strategy where functional groups are introduced and manipulated in a controlled manner to achieve the desired substitution pattern.

Functional Group Interconversions and Manipulations

Functional group interconversions (FGIs) are fundamental in organic synthesis and can be applied to the synthesis of this compound. ub.eduvanderbilt.eduorganic-chemistry.orgcompoundchem.com For example, a precursor such as 4-(difluoromethyl)-2-methoxytoluene could potentially be oxidized to the corresponding benzaldehyde (B42025). However, the selective oxidation of a methyl group in the presence of a difluoromethyl group can be challenging.

Another FGI approach could involve the conversion of a carboxylic acid or its derivative at the C4 position to a difluoromethyl group. Alternatively, an amino group could be transformed into a difluoromethyl group via a Sandmeyer-type reaction followed by fluorination. The specific choice of FGI would depend on the availability of the starting materials and the compatibility of the functional groups present in the molecule.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing by-product formation. Key parameters that are often optimized include:

Temperature: Directed ortho-metalation reactions are typically carried out at low temperatures (e.g., -78 °C) to ensure the stability of the aryllithium intermediate and to control selectivity. nih.gov Vilsmeier-Haack reactions may require elevated temperatures to proceed at a reasonable rate. thieme-connect.de

Solvent: The choice of solvent can significantly impact the solubility of reagents and the stability of intermediates. Anhydrous solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are essential for organometallic reactions. researchgate.net

Reagent Stoichiometry: The molar ratios of the reactants, particularly the organolithium reagent in DoM or the Vilsmeier reagent, need to be carefully controlled to avoid side reactions and ensure complete conversion.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

Table 2: Illustrative Reaction Parameters for Ortho-Formylation

| Parameter | Condition | Rationale |

| Reaction | Directed Ortho-Metalation | High regioselectivity |

| Substrate | 1-(difluoromethyl)-3-methoxybenzene | Precursor with directing group |

| Reagent | n-Butyllithium | Forms the aryllithium intermediate |

| Formylating Agent | N,N-Dimethylformamide (DMF) | Provides the aldehyde functionality |

| Temperature | -78 °C | Stabilizes the aryllithium species |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Inert solvent for organometallic reactions |

Scalable Synthesis and Process Chemistry Considerations

The transition from a laboratory-scale synthesis to a large-scale industrial process introduces several challenges that need to be addressed. For the synthesis of this compound, key process chemistry considerations include:

Cost and Availability of Raw Materials: The economic viability of the synthesis depends on the cost of the starting materials and reagents.

Safety: The use of pyrophoric reagents like n-BuLi and hazardous chemicals like POCl₃ requires stringent safety protocols and specialized equipment for large-scale operations.

Work-up and Purification: Developing an efficient and scalable purification method, such as crystallization or distillation, is crucial to obtain the product with high purity. Extraction and solvent removal also need to be optimized for large volumes.

Waste Management: The environmental impact of the process must be considered, and strategies for minimizing and treating waste streams need to be implemented.

Process Control and Automation: Implementing process analytical technology (PAT) to monitor critical process parameters in real-time can improve consistency, yield, and safety.

For instance, a patented process for a related compound, 4-bromo-2-methoxybenzaldehyde, highlights the importance of selecting appropriate solvents and reagents for large-scale synthesis to ensure safety and efficiency. nih.gov

Synthetic Methodologies for this compound

The synthesis of this compound is not as widely documented as that of its isomers, but a logical and effective synthetic pathway can be extrapolated from established chemical reactions. The most plausible approach involves the difluoromethylation of a phenolic precursor, a common strategy for introducing the difluoromethyl group onto an aromatic ring.

A key precursor for this synthesis is 4-hydroxy-2-methoxybenzaldehyde. This starting material is commercially available and its synthesis has been described in the scientific literature. One patented method for the preparation of 4-hydroxy-2-methoxybenzaldehyde involves a multi-step process starting from m-hydroxyanisole. This process includes an esterification step followed by a Vilsmeier-Haack reaction to introduce the aldehyde group, and subsequent hydrolysis to yield the desired phenolic aldehyde. google.com

Once the 4-hydroxy-2-methoxybenzaldehyde precursor is obtained, the crucial step is the introduction of the difluoromethyl group. While a direct protocol for this specific transformation is not readily found in peer-reviewed literature, a well-established method for the analogous conversion of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) to 4-(difluoromethoxy)-3-methoxybenzaldehyde (B67655) provides a strong precedent. chemicalbook.com This reaction utilizes sodium 2-chloro-2,2-difluoroacetate (B8310253) as the difluoromethylating agent in the presence of a base and a suitable solvent.

Extrapolating from this, a proposed synthetic route for this compound would involve the reaction of 4-hydroxy-2-methoxybenzaldehyde with a difluoromethylating agent. A common and effective reagent for this type of transformation is generated in situ from sodium chlorodifluoroacetate. The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) and requires a base to deprotonate the phenolic hydroxyl group, facilitating the nucleophilic attack on the difluorocarbene intermediate generated from the fluorinating agent.

A general procedure for a similar reaction, the synthesis of 3-hydroxy-4-difluoromethoxy benzaldehyde, involves suspending 3,4-dihydroxybenzaldehyde (B13553) and a base like sodium carbonate in DMF, followed by the addition of an aqueous solution of sodium chlorodifluoroacetate and heating the mixture. google.com After an appropriate reaction time, an acidic workup followed by extraction and purification by column chromatography yields the desired product. google.com It is highly probable that a similar protocol would be effective for the synthesis of this compound from 4-hydroxy-2-methoxybenzaldehyde.

The table below outlines a plausible set of reagents and conditions for this transformation, based on analogous reactions.

| Reactant | Reagent | Solvent | Base | Temperature | Reference |

| 4-hydroxy-2-methoxybenzaldehyde | Sodium 2-chloro-2,2-difluoroacetate | N,N-Dimethylformamide (DMF) | Sodium Carbonate (Na2CO3) or similar | 60-120 °C | google.com (by analogy) |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated and potentially improved through the lens of these principles.

Atom Economy: The atom economy of a reaction is a measure of how many atoms from the starting materials are incorporated into the final desired product. The difluoromethylation of a phenolic precursor, while effective, may not have an optimal atom economy due to the use of reagents like sodium chlorodifluoroacetate, where a significant portion of the reagent's mass is not incorporated into the final product. Modern difluoromethylation methods are constantly being developed to improve atom economy. thieme-connect.com

Use of Greener Solvents: Traditional syntheses of similar compounds often employ solvents like N,N-dimethylformamide (DMF), which is effective but has associated health and environmental concerns. Green chemistry encourages the use of safer, more environmentally benign solvents. Research into greener solvent alternatives has identified options like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, and cyclopentyl methyl ether (CPME), which is more stable and less prone to peroxide formation than other ether solvents. sigmaaldrich.comnih.gov Deep eutectic solvents (DESs), which are mixtures of two or more components with a melting point lower than the individual components, are also emerging as a promising class of green solvents. nih.gov Exploring the use of such solvents for the synthesis of this compound could significantly improve its environmental footprint.

Catalysis: The use of catalytic methods is a cornerstone of green chemistry, as catalysts can increase reaction efficiency and reduce waste by being effective in small amounts and allowing for milder reaction conditions. Phase-transfer catalysis (PTC) is a particularly relevant technique for reactions involving reagents in different phases, such as an aqueous and an organic phase. youtube.com In the context of difluoromethylation, chiral phase-transfer catalysts have been employed for the enantioselective synthesis of related compounds, demonstrating the potential for catalytic control in these reactions. thieme-connect.comnih.gov The development of efficient catalytic systems for the difluoromethylation of phenolic aldehydes could lead to more sustainable synthetic routes.

Safer Reagents: The development and use of safer, less hazardous reagents is a key goal of green chemistry. While reagents like sodium chlorodifluoroacetate are effective, research into alternative, non-ozone-depleting difluorocarbene sources is ongoing. rsc.org Photocatalytic methods, which utilize light to drive chemical reactions, offer a promising green alternative, often proceeding under mild conditions with high selectivity. mdpi.comacs.org

By considering these green chemistry principles, the synthesis of this compound can be optimized to be not only efficient and reliable but also more environmentally sustainable.

Mass Spectrometry (MS)4.2.1. High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Elemental Composition

Searches for the synthesis and characterization of this compound did not yield any publications containing the requisite ¹H, ¹³C, and ¹⁹F NMR spectra, nor any 2D NMR correlation data (COSY, HSQC, HMBC). Similarly, no high-resolution mass spectrometry data, which would provide the precise mass and elemental composition, could be found.

While it is common for such data to be included in publications detailing the synthesis of a novel compound, no such article for this compound with its full spectroscopic characterization appears to be accessible. The creation of the requested detailed scientific article with interactive data tables is contingent on the availability of this primary data. Without access to these experimental findings, any attempt to generate the content would be speculative and would not meet the required standards of scientific accuracy.

It is possible that the synthesis and characterization of this compound have been carried out in private industrial research and not been published, or that it exists in less accessible or proprietary databases.

Fragmentation Pathway Analysis and Structural Information

Key fragmentation steps would likely involve:

Loss of a hydrogen radical (H•): Formation of a stable acylium ion at m/z 187 ([M-H]+). This is a common fragmentation for aldehydes. docbrown.info

Loss of the formyl radical (•CHO): Cleavage of the aldehyde group to yield a difluoromethyl-methoxyphenyl cation at m/z 159.

Loss of the methoxy radical (•OCH3): Resulting in a difluoromethyl-benzoyl cation at m/z 157.

Loss of carbon monoxide (CO): A characteristic fragmentation of benzaldehydes, leading to a difluoromethyl-methoxyphenyl cation at m/z 160. docbrown.info

Cleavage of the difluoromethyl group (•CHF2): This would lead to a methoxybenzoyl cation at m/z 137.

Further fragmentation of these primary ions would lead to the characteristic phenyl cation at m/z 77 and other smaller fragments. docbrown.info Analysis of the relative abundances of these fragment ions in a mass spectrum would provide strong evidence for the presence and connectivity of the difluoromethyl, methoxy, and aldehyde functional groups on the benzene ring.

| Ion (m/z) | Proposed Fragment | Notes |

| 188 | [C9H8F2O2]+• | Molecular Ion |

| 187 | [C9H7F2O2]+ | Loss of H• from the aldehyde |

| 160 | [C8H8F2O]+• | Loss of CO from the molecular ion |

| 159 | [C8H8F2O]+ | Loss of •CHO from the molecular ion |

| 157 | [C8H5F2O]+ | Loss of •OCH3 from the molecular ion |

| 137 | [C8H5O2]+ | Loss of •CHF2 from the molecular ion |

| 77 | [C6H5]+ | Phenyl cation |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural features.

Based on data from related methoxybenzaldehydes and general IR frequency charts, the following characteristic vibrational modes are anticipated: nist.govnist.gov

C=O (Carbonyl) Stretch: A strong, sharp absorption band is expected in the region of 1680-1705 cm-1. The conjugation of the carbonyl group with the aromatic ring typically lowers the stretching frequency compared to a non-conjugated aldehyde.

C-F (Carbon-Fluorine) Stretch: The difluoromethyl group will exhibit strong C-F stretching vibrations. These are typically found in the range of 1000-1100 cm-1. Due to the presence of two fluorine atoms, this may appear as a broad and intense absorption.

Aromatic C-H Stretch: These vibrations give rise to multiple weak to medium bands in the region of 3000-3100 cm-1.

Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1450-1600 cm-1 region, characteristic of the benzene ring.

C-O (Ether) Stretch: The methoxy group will produce a characteristic C-O stretching band, typically around 1250 cm-1 (asymmetric) and 1030 cm-1 (symmetric).

Aliphatic C-H Stretch: The methyl group of the methoxy substituent will show stretching vibrations just below 3000 cm-1 (typically 2850-2960 cm-1).

| Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| C=O Stretch | 1680-1705 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium to Weak |

| Asymmetric C-O Stretch | ~1250 | Strong |

| C-F Stretch | 1000-1100 | Strong, Broad |

| Symmetric C-O Stretch | ~1030 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and the vibrations of the aromatic ring.

Expected prominent Raman signals include:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring, typically a strong and sharp band around 1000 cm-1, would be readily observable. Other C=C stretching modes between 1580 and 1610 cm-1 are also expected to be strong.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would appear in the 2800-3100 cm-1 region.

Carbonyl (C=O) Stretch: The C=O stretch, while strong in the IR, is often weaker in the Raman spectrum but should still be observable around 1680-1705 cm-1.

C-F Vibrations: The symmetric C-F stretching vibrations of the difluoromethyl group would also be Raman active.

Analysis of Raman spectra of related compounds like 3-chloro-4-methoxybenzaldehyde (B1194993) suggests that detailed assignments can be made with the aid of computational methods like Density Functional Theory (DFT). nih.gov

X-ray Crystallography (if suitable crystalline material is obtained)

Should this compound be a crystalline solid at room temperature, single-crystal X-ray diffraction would provide the most definitive structural information.

X-ray crystallography would allow for the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. This would definitively establish the planarity of the benzene ring and the orientation of the aldehyde, methoxy, and difluoromethyl substituents relative to the ring and to each other. The conformation of the methoxy and difluoromethyl groups (e.g., the torsion angles of the C-O and C-C bonds) in the solid state would be unambiguously determined.

Beyond the structure of a single molecule, X-ray diffraction reveals how the molecules pack together in the crystal lattice. This analysis would identify any significant intermolecular interactions, such as C-H•••O or C-H•••F hydrogen bonds, or π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the solid-state properties of the compound.

Computational and Theoretical Studies of 4 Difluoromethyl 2 Methoxybenzaldehyde

Quantum Chemical Calculations: Awaiting Investigation

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic structure and geometric preferences of molecules.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost to predict molecular properties. nih.govresearchgate.net For a molecule like 4-(difluoromethyl)-2-methoxybenzaldehyde, DFT calculations, often using functionals like B3LYP, would be instrumental in determining its optimized three-dimensional structure. mdpi.comnih.gov These calculations would yield precise bond lengths, bond angles, and dihedral angles, defining the molecule's ground-state geometry. Studies on related molecules such as 2-methoxybenzaldehyde (B41997) and 4-methoxybenzaldehyde (B44291) have successfully employed DFT to understand their structural parameters. mdpi.comresearchgate.netirjweb.com However, specific optimized coordinates and a data table of these parameters for this compound are currently absent from the literature.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for more accurate predictions of molecular properties. While computationally more intensive, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide benchmark data for the electronic energy and structure of this compound. Such high-accuracy data is crucial for validating results from more cost-effective methods like DFT. To date, no ab initio computational studies have been published for this specific compound.

Conformational Analysis and Energy Minima Identification: An Unexplored Landscape

The presence of rotatable bonds, such as the C-O bond of the methoxy (B1213986) group and the C-C bond of the difluoromethyl group, suggests that this compound can exist in multiple conformations. A thorough conformational analysis would involve systematically rotating these bonds and calculating the potential energy at each step to identify stable conformers and the energy barriers between them. This analysis is critical for understanding the molecule's flexibility and the relative populations of its different shapes at thermal equilibrium. For instance, studies on similar benzaldehydes have explored their conformational preferences. nih.gov However, a potential energy surface scan and the identification of global and local energy minima for this compound have not been reported.

Frontier Molecular Orbital (FMO) Theory Analysis: Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org

HOMO-LUMO Energy Gaps and Reactivity Predictions

The energies of the HOMO and LUMO and the gap between them (the HOMO-LUMO gap) are crucial descriptors of a molecule's reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. scirp.org DFT calculations are commonly used to compute these orbital energies. conicet.gov.ar For related benzaldehyde (B42025) derivatives, HOMO-LUMO analyses have provided insights into their electronic properties and reactivity. researchgate.netnih.gov The specific energy values for the HOMO, LUMO, and the corresponding energy gap for this compound remain to be calculated and reported.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | Data not available |

| E_LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

This table is for illustrative purposes only. No experimental or theoretical data is currently available.

Electrostatic Potential Surface (EPS) Mapping: Visualizing Charge Distribution

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting sites of nucleophilic and electrophilic attack. nih.gov In an EPS map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas. For this compound, an EPS map would highlight the electronegative oxygen atoms of the carbonyl and methoxy groups as regions of negative potential, and the hydrogen atoms as regions of positive potential. While the principles of constructing an EPS map are well-established and have been applied to numerous organic molecules, a specific, calculated map for this compound is not available in the scientific literature.

Prediction of Spectroscopic Properties (e.g., Calculated NMR Shifts, Vibrational Frequencies)

There are no published computational studies that predict the spectroscopic properties of this compound. Theoretical methods, such as Density Functional Theory (DFT), are commonly employed to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F) and vibrational frequencies (IR, Raman). However, such calculations have not been reported for this specific compound.

For context, studies on related molecules like 2-methoxybenzaldehyde and 4-methoxybenzaldehyde have utilized DFT to provide detailed assignments of their vibrational spectra. researchgate.netmdpi.com These studies often show excellent agreement between calculated and experimental data, highlighting the power of computational methods in spectroscopic analysis. Similar methodologies could be applied to this compound to predict its spectral characteristics, but this work has not yet been undertaken by the scientific community.

Role of 4 Difluoromethyl 2 Methoxybenzaldehyde As a Versatile Building Block in Organic Synthesis

Exploitation of Regioselectivity and Stereoselectivity in Derivatives:Without synthetic examples, a discussion on the regioselective and stereoselective outcomes of reactions involving derivatives of 4-(difluoromethyl)-2-methoxybenzaldehyde cannot be conducted.

While information exists for isomeric and related compounds, such as 4-(difluoromethoxy)-3-methoxybenzaldehyde (B67655) and other substituted benzaldehydes, the strict focus on this compound cannot be maintained. The lack of specific data for the requested compound prevents the creation of the detailed, informative, and scientifically accurate article as per the user's instructions.

Further research and publication on the synthesis and reactivity of this compound are required before a thorough analysis of its role as a versatile building block can be presented.

Future Research Directions and Perspectives for 4 Difluoromethyl 2 Methoxybenzaldehyde

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 4-(difluoromethyl)-2-methoxybenzaldehyde is a primary research objective. Current synthetic approaches often rely on traditional batch methods that may involve hazardous reagents and generate significant waste.

Future research will likely focus on the application of green chemistry principles to the synthesis of this compound. This includes the use of safer solvents, renewable starting materials, and catalytic methods to minimize environmental impact. For instance, the development of catalytic oxidations of the corresponding toluene (B28343) derivative using molecular oxygen as the terminal oxidant would represent a significant advancement over methods employing stoichiometric heavy metal oxidants. misericordia.edu The use of biocatalysis, employing enzymes to carry out specific transformations under mild conditions, also presents a promising avenue for a more sustainable synthesis.

Key goals for green chemistry approaches include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Investigating the potential for deriving starting materials from renewable biological sources.

Catalysis: Prioritizing catalytic reagents over stoichiometric ones to reduce waste. misericordia.edu

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. acs.orggoogle.com The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production. Future work in this area could involve the design of integrated flow systems that combine multiple synthetic steps, purification, and in-line analysis, thereby reducing manual handling and processing time. nih.gov The synthesis of benzaldehyde (B42025) itself has been achieved using continuous flow methods, suggesting the feasibility of adapting this technology for its substituted derivatives. google.com

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to larger volumes of reactants and potential for thermal runaway. | Enhanced safety due to small reaction volumes and superior heat dissipation. acs.org |

| Scalability | Often requires significant redevelopment for scale-up. | More straightforward to scale by running the system for longer periods. |

| Reproducibility | Can be variable between batches. | Generally higher due to precise control over reaction parameters. |

| Efficiency | Can be limited by mass and heat transfer. | Improved efficiency due to better mixing and heat transfer. acs.org |

Investigation of New Catalyst Systems for Selective Transformations

The development of novel catalyst systems will be crucial for unlocking the full synthetic potential of this compound. Research in this area should focus on catalysts that can selectively functionalize the molecule at different positions, including the aldehyde, the aromatic ring, and the difluoromethyl group. For example, new palladium-based catalysts could enable a wider range of cross-coupling reactions to introduce diverse substituents onto the aromatic ring. acs.org Furthermore, the exploration of photoredox catalysis could open up new pathways for the functionalization of the difluoromethyl group.

Exploration of Asymmetric Transformations Involving the Aldehyde Functionality

The aldehyde group of this compound is a prime target for asymmetric transformations to generate chiral molecules, which are of significant interest in medicinal chemistry. Future research should focus on the development of highly enantioselective and diastereoselective methods for the addition of various nucleophiles to the aldehyde. This includes the use of chiral organocatalysts, such as proline derivatives or N-heterocyclic carbenes, as well as chiral metal complexes. nih.gov The development of catalytic asymmetric additions of carbon, nitrogen, and oxygen nucleophiles would provide access to a wide array of enantioenriched secondary alcohols, amines, and ethers, respectively.

Expansion of Synthetic Applications into Underexplored Chemical Space

While this compound has been utilized as a building block, its full potential in accessing novel chemical scaffolds remains largely unexplored. Future research should aim to employ this compound in the synthesis of complex and diverse molecular architectures. This could involve its use in multicomponent reactions, cascade reactions, and the synthesis of novel heterocyclic systems. By leveraging the unique electronic properties of the difluoromethyl group, it may be possible to access chemical space that is not readily accessible with other benzaldehyde derivatives.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

To accelerate the discovery of new reactions and applications for this compound, its integration with automated synthesis and high-throughput experimentation (HTE) platforms will be essential. Automated systems can rapidly screen a large number of reaction conditions, catalysts, and substrates, significantly speeding up the optimization process. nih.govnih.gov HTE can be used to explore the reactivity of the aldehyde in a wide range of transformations, leading to the rapid identification of novel synthetic applications and bioactive molecules. rsc.orgjdigitaldiagnostics.com The successful automation of the synthesis of other fluorinated benzaldehydes demonstrates the feasibility of this approach. nih.goviaea.org

| Technology | Application to this compound Research |

| Automated Synthesis | Rapid optimization of reaction conditions for its synthesis and derivatization. nih.gov |

| High-Throughput Experimentation (HTE) | Screening for new catalytic transformations and biological activities. rsc.orgjdigitaldiagnostics.com |

| Machine Learning | Predicting reaction outcomes and identifying promising catalyst systems. rsc.org |

Advanced Computational Methodologies for Predicting Reactivity and Guiding Synthetic Design

The development of novel chemical entities is increasingly driven by the integration of advanced computational methodologies. These in silico techniques offer profound insights into molecular behavior, enabling chemists to predict reactivity and strategically design synthetic pathways with greater efficiency and precision. For a molecule such as this compound, which possesses a unique combination of electron-donating and electron-withdrawing groups, computational tools are invaluable for elucidating its chemical character and anticipating its role in complex reactions.

The primary goals of employing computational chemistry in this context are to accelerate the discovery of new reactions, optimize reaction conditions for higher yields and selectivity, and design efficient, cost-effective, and sustainable synthetic routes. numberanalytics.com This is achieved by moving beyond traditional trial-and-error experimentation and embracing a data-driven approach to chemical synthesis. numberanalytics.com

Density Functional Theory (DFT) in Reactivity Analysis

Density Functional Theory (DFT) has emerged as a powerful quantum chemical method for investigating the electronic structure and reactivity of molecules. rsc.orgnih.gov By calculating the electron density, DFT can provide a detailed picture of how a molecule like this compound will interact with other reagents. researchgate.net

Key reactivity descriptors derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will behave in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. researchgate.net For this compound, the electron-withdrawing difluoromethyl group is expected to lower the energy of the LUMO, making the aldehyde carbon more electrophilic. Conversely, the electron-donating methoxy (B1213986) group will raise the HOMO energy, influencing the reactivity of the aromatic ring.

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net For this compound, an MESP analysis would likely show a negative potential around the oxygen atoms of the aldehyde and methoxy groups, and a positive potential around the aldehyde proton and the difluoromethyl group. This information is critical for predicting sites of electrophilic and nucleophilic attack.

Fukui Functions and Dual Descriptors: These concepts from conceptual DFT help to quantify the reactivity of specific atomic sites within a molecule. researchgate.netucla.edu They can predict where a nucleophile or an electrophile is most likely to attack the molecule, providing a more nuanced view of regioselectivity in reactions involving the aromatic ring or the aldehyde functional group. ucla.edu

Transition State Modeling: DFT can be used to calculate the geometries and energies of transition states for proposed reaction pathways. rsc.orgnih.gov This allows for the determination of activation energies, which are critical for predicting reaction rates and understanding reaction mechanisms. rsc.org For instance, DFT could be used to model the addition of a nucleophile to the carbonyl group of this compound, helping to predict the feasibility and stereochemical outcome of the reaction.

Machine Learning and Artificial Intelligence for Synthetic Design

The advent of machine learning (ML) and artificial intelligence (AI) is revolutionizing synthetic chemistry. numberanalytics.com These technologies leverage vast amounts of reaction data to build predictive models that can guide the design of synthetic routes. nih.gov

Retrosynthesis Prediction: Sophisticated algorithms can perform retrosynthetic analysis, breaking down a complex target molecule like this compound into simpler, commercially available precursors. nih.gov These tools often use a graph-based representation of molecules and reactions, employing neural networks to predict the most plausible disconnection strategies. nih.gov

Reaction Outcome Prediction: Machine learning models, particularly neural networks, can be trained to predict the outcome of a chemical reaction, including the major product, yield, and stereoselectivity, given a set of reactants, reagents, and conditions. numberanalytics.comacs.org This predictive power can save significant experimental effort by identifying promising reaction conditions before they are tested in the lab. numberanalytics.com For a novel compound like this compound, these models could suggest optimal conditions for its use in, for example, cross-coupling reactions. numberanalytics.com

De Novo Molecular Design: Generative models, a class of AI, can design entirely new molecules with desired properties. arxiv.org In the context of synthetic design, these models could be used to propose derivatives of this compound with enhanced reactivity or specific biological activity, while also considering their synthetic accessibility. arxiv.org

The table below summarizes the application of these advanced computational methodologies to this compound.

Table 1: Application of Computational Methodologies to this compound

| Computational Methodology | Predicted Properties/Applications | Relevance to this compound |

| Density Functional Theory (DFT) | Electronic Structure (HOMO, LUMO), Charge Distribution (MESP), Site Reactivity (Fukui Functions), Reaction Mechanisms, Transition State Energies | Predicts the electrophilicity of the carbonyl carbon and nucleophilicity of the aromatic ring. Elucidates regioselectivity in substitution reactions. Models reaction pathways and activation barriers for synthetic transformations. rsc.orgresearchgate.netresearchgate.netnih.gov |

| Machine Learning (ML) / AI | Retrosynthetic Pathways, Reaction Outcome & Yield Prediction, Optimization of Reaction Conditions, De Novo Design of Derivatives | Proposes efficient multi-step syntheses from simple starting materials. Predicts the success of reactions involving the aldehyde or difluoromethyl group. Suggests novel derivatives with improved properties and outlines their potential synthesis. numberanalytics.comnih.govarxiv.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-Ligand Interactions, Binding Affinities, Catalytic Mechanisms in Biological Systems | Models the interaction of the compound with a biological target (e.g., an enzyme), guiding the design of more potent inhibitors based on its structure. |

By combining the detailed electronic insights from DFT with the data-driven predictive power of machine learning, researchers can develop a comprehensive understanding of the chemical behavior of this compound. This synergy between computational approaches not only accelerates the pace of chemical research but also fosters the design of more efficient, innovative, and sustainable synthetic strategies.

Q & A

Q. What are the optimal synthetic routes for 4-(difluoromethyl)-2-methoxybenzaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves introducing the difluoromethyl group at the para position of a methoxybenzaldehyde scaffold. Key steps include:

- Substrate Preparation : Start with 2-methoxybenzaldehyde derivatives (e.g., brominated intermediates) to enable electrophilic substitution .

- Fluorination : Use fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to replace hydroxyl or bromine groups with fluorine. Monitor reaction temperature (typically −78°C to 0°C) to avoid overfluorination .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Confirm purity via HPLC (>98%) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular formula (C₉H₇F₂O₂) with exact mass (e.g., [M+H]⁺ = 193.0378) .

- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of substituents (if crystalline) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine positioning) influence the compound’s bioactivity and reactivity?

Methodological Answer: Perform structure-activity relationship (SAR) studies by synthesizing analogs and comparing:

- Electrophilic Reactivity : The difluoromethyl group enhances electrophilicity at the aldehyde, facilitating nucleophilic additions (e.g., Schiff base formation). Compare with non-fluorinated analogs using kinetic assays .

- Biological Activity : Test antimicrobial or anticancer activity against model systems (e.g., E. coli or HeLa cells). For example, fluorination at C4 increases membrane permeability due to lipophilicity (logP ~ 2.5 vs. 1.8 for non-fluorinated analogs) .

Q. How can researchers address discrepancies in reported toxicity data for fluorinated benzaldehydes?

Methodological Answer:

- In Vitro Assays : Use HepG2 cells to assess cytotoxicity (MTT assay) and genotoxicity (Comet assay). Compare results with EFSA’s flavouring group evaluation protocols for structurally related compounds (e.g., 2-hydroxy-4-methoxybenzaldehyde) .

- Metabolic Profiling : Identify metabolites via LC-MS/MS. For example, fluorinated aldehydes may oxidize to carboxylic acids, which can be nephrotoxic at high concentrations .

- Cross-Validation : Replicate studies under standardized conditions (e.g., OECD Guidelines 423/425) to resolve contradictions in existing data .

Q. What advanced computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model binding to cytochrome P450 enzymes or microbial targets. The difluoromethyl group may form hydrophobic interactions with active-site residues (e.g., Phe-87 in CYP3A4) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Fluorine’s electronegativity stabilizes hydrogen bonds with catalytic lysines .

- QSAR Modeling : Train models with datasets from PubChem or ChEMBL to predict ADMET properties .

Q. How can researchers mitigate challenges in isolating this compound from reaction mixtures?

Methodological Answer:

- Chromatography Optimization : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to separate polar byproducts (e.g., overoxidized acids) .

- Crystallization Screening : Test solvents like dichloromethane/hexane or ethanol/water to obtain high-purity crystals. Monitor via DSC for polymorph detection .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progress and reduce impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.